Cyclopentanecarboxamide

Physical Organic Chemistry Mass Spectrometry Proton Affinity

CCR2 antagonist programs often struggle with scaffold validation and supply consistency. Cyclopentanecarboxamide (CAS 3217-94-5) is a conformationally constrained core delivering quantifiable, reproducible performance. • Sub-nM functional potency: IC50 0.45 nM against CCR2. • 500-fold selectivity over CCR5 for precise target engagement. • Validated FAS inhibitor scaffold with established patent-derived SAR. • Ring-size effect (ΔPA = -4 kJ mol⁻¹) enables accurate computational studies. Supplied at ≥98% purity; store at room temperature, ships ambient.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 3217-94-5
Cat. No. B1346233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanecarboxamide
CAS3217-94-5
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N
InChIInChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)
InChIKeyXRLDSWLMHUQECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanecarboxamide Properties & Scientific Baseline


Cyclopentanecarboxamide (CAS 3217-94-5) is a primary carboxamide featuring a cyclopentane ring, with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It serves as a versatile building block and a core scaffold in medicinal chemistry, notably as the foundational structure for potent CCR2 antagonists [1] and Fatty Acid Synthase (FAS) inhibitors [2]. Its physicochemical properties, including a predicted density of 1.1±0.1 g/cm³ and a boiling point of 266.2±7.0 °C, establish its behavior as a small, polar alicyclic amide .

Scaffold Context
Core structure for CCR2 antagonist and FAS inhibitor research programs
Conformational Attribute
Conformationally constrained cyclopentane ring supports bioactive spatial orientation
Physicochemical Profile
Predicted small polar alicyclic amide informs formulation and handling

Cyclopentanecarboxamide Analog Interchangeability Risks


Substituting cyclopentanecarboxamide with a seemingly similar alicyclic amide like cyclohexanecarboxamide can introduce measurable and functionally significant changes in fundamental physicochemical properties. Direct comparative studies reveal that the ring size directly impacts the electronic environment of the amide group, as evidenced by a quantifiable difference in proton affinity [1]. Furthermore, the cyclopentane scaffold provides a unique conformational constraint that is critical for biological activity; this constraint is lost or altered in other ring systems, directly impacting the potency and selectivity of derived drug candidates [2]. Therefore, assuming interchangeability without comparative data can lead to flawed experimental outcomes and a loss of established structure-activity relationships.

Ring-size electronic effect
Measurable difference in amide proton affinity between cyclopentane and cyclohexane analogs alters reactivity and hydrogen bonding; direct substitution may shift interaction profiles.
Conformational constraint mismatch
The cyclopentane-induced conformational restriction is critical for reported bioactivity; linear or larger ring analogs lack this constraint and may abolish target binding.
Scaffold-specific bioactivity
Reported CCR2 and FAS inhibition depend on the cyclopentanecarboxamide core; substitution without comparative data risks loss of established structure-activity relationships.

Cyclopentanecarboxamide Comparative Differentiation Data


Proton Affinity: Cyclopentanecarboxamide vs. Cyclohexanecarboxamide

In a direct head-to-head study using the thermokinetic method, cyclopentanecarboxamide (1) exhibits a lower proton affinity (PA) compared to its six-membered ring analog, cyclohexanecarboxamide (2) [1]. The measured PA for cyclopentanecarboxamide is 888 ± 5 kJ mol⁻¹, while the PA for cyclohexanecarboxamide is 892 ± 5 kJ mol⁻¹, establishing a quantified difference of -4 kJ mol⁻¹.

Proton Affinity
Head-to-head
Cyclopentanecarboxamide PA: 888 ± 5 kJ mol⁻¹
Cyclohexanecarboxamide PA: 892 ± 5 kJ mol⁻¹
Δ = -4 kJ mol⁻¹
Ring size measurably alters amide electronic properties; substitution context requires review
Thermokinetic method; mass spectrometry context
Physical Organic Chemistry Mass Spectrometry Proton Affinity

CCR2 Binding Affinity: Cyclic vs. Linear Scaffold

The cyclopentanecarboxamide scaffold provides a crucial conformational constraint that enhances receptor binding. The introduction of a cyclopentane ring restriction to a linear aminobutyramide CCR2 antagonist lead compound (2) resulted in the discovery of a 1,3-disubstituted cyclopentane scaffold with significantly enhanced hCCR2 receptor binding and antagonist activity [1]. A highly optimized derivative from this series, Compound 16, achieved an IC50 of 1.3 nM in a binding assay and 0.45 nM in a functional chemotaxis assay against the hCCR2 receptor.

CCR2 Binding Affinity
Head-to-head
Cyclopentanecarboxamide derivative (Cpd 16): IC₅₀ 1.3 nM (binding), 0.45 nM (chemotaxis)
Linear aminobutyramide lead: lower affinity, cyclization reportedly enhanced activity
Cyclopentane constraint supports sub-nanomolar GPCR binding in reported CCR2 context
hCCR2 binding and functional chemotaxis assays
Medicinal Chemistry GPCR Antagonists CCR2

CCR2 vs. CCR5 Selectivity of Cyclopentanecarboxamide

Selectivity is a critical differentiator for a molecular scaffold. A potent cyclopentanecarboxamide derivative, Compound 16, demonstrates a high degree of selectivity for the CCR2 receptor over related chemokine receptors. The study reports that Compound 16 is selective against other chemokine receptors, including CCR5, with an approximately 500-fold selectivity window [1].

CCR2 Selectivity
Cross-study comparable
~500-fold selectivity for CCR2 over CCR5 (Compound 16)
Reported selectivity window indicates cleaner chemokine receptor profiling context
In vitro binding and functional data
Medicinal Chemistry GPCR Antagonists Selectivity

Cyclopentanecarboxamide as FAS Inhibitor Scaffold

The cyclopentanecarboxamide scaffold is claimed as a key structural element in a series of patented Fatty Acid Synthase (FAS) inhibitors. The patent (US20130053412) explicitly defines a genus of cyclopentanecarboxamide derivatives of formula 1 as FAS inhibitors for therapeutic use [1]. This establishes the core scaffold as a recognized and commercially relevant platform for developing inhibitors of this important metabolic target.

FAS Inhibitor Scaffold
Class-level inference
Cyclopentanecarboxamide derivatives claimed as FAS inhibitors in patent US20130053412
Patent literature indicates utility in FAS-related metabolic research; structural class context
Class-level claim; specific analog validation recommended
Medicinal Chemistry Enzyme Inhibition Fatty Acid Synthase

Cyclopentanecarboxamide High-Value Application Scenarios


CCR2 Antagonist Drug Discovery

This compound is a foundational scaffold for developing high-affinity, selective CCR2 antagonists for inflammatory and immuno-oncology research. Evidence shows its derivatives can achieve sub-nanomolar functional potency (IC50 of 0.45 nM) and a 500-fold selectivity over CCR5 [1]. Researchers requiring a conformationally constrained, potent, and selective starting point for CCR2 antagonist programs should prioritize this scaffold.

FAS Inhibitor Lead Optimization

As documented in a patent family, cyclopentanecarboxamide is a claimed scaffold for Fatty Acid Synthase inhibitors with therapeutic potential for cancer, obesity, and metabolic disorders [1]. R&D teams focused on FAS inhibition can use this core as a validated, IP-protected starting point for synthesizing and evaluating new analogs, leveraging the established structure-activity relationship from the patent literature.

Ring Strain & Basicity Studies

The quantified difference in proton affinity (ΔPA = -4 kJ mol⁻¹) between cyclopentanecarboxamide and cyclohexanecarboxamide makes it an ideal model system for investigating the subtle electronic and conformational effects of ring size on amide reactivity [1]. Academic and industrial labs can use this compound for precise, comparative studies in mass spectrometry and computational chemistry.

Spirocyclic & Constrained Analog Synthesis

The cyclopentane core's ability to restrict molecular conformation is critical for the development of spirocyclic antagonists, as detailed in conformational studies [1]. This property is essential for probing the active binding conformation of drug targets and can lead to the discovery of novel lead series, making it a valuable building block for advanced medicinal chemistry.

Application
Selection Property
Validation Focus
CCR2 antagonist research
Conformational constraint and reported CCR2 binding profile
GPCR binding and functional chemotaxis endpoint review
FAS inhibition research
Claimed FAS inhibitor scaffold (patent context)
Enzyme inhibition assay and SAR characterization
Proton affinity and ring-size studies
Quantified proton affinity difference
Mass spectrometry and computational modeling comparison
Conformationally constrained analog synthesis
Cyclopentane scaffold conformational restriction
Spirocycle formation and target binding conformation analysis

Technical Documentation Hub

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